3-[(3,4-Dimethylphenyl)sulfonyl]-2-imino-1-benzyl-1,6-dihydropyridino[1,2-a]py ridino[2,3-d]pyrimidin-5-one
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Overview
Description
3-[(3,4-Dimethylphenyl)sulfonyl]-2-imino-1-benzyl-1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-5-one is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes multiple fused rings and functional groups that contribute to its reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,4-Dimethylphenyl)sulfonyl]-2-imino-1-benzyl-1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-5-one typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can be tailored to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the selection of appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-[(3,4-Dimethylphenyl)sulfonyl]-2-imino-1-benzyl-1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the aromatic rings, facilitated by reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
3-[(3,4-Dimethylphenyl)sulfonyl]-2-imino-1-benzyl-1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-5-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer properties and ability to modulate specific biological pathways.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[(3,4-Dimethylphenyl)sulfonyl]-2-imino-1-benzyl-1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-5-one involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor function by interacting with allosteric sites . These interactions can lead to changes in cellular signaling pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
- (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690)
- 3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid
Uniqueness
3-[(3,4-Dimethylphenyl)sulfonyl]-2-imino-1-benzyl-1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-5-one is unique due to its specific structural features, such as the fused pyridino and pyrimidinone rings, which contribute to its distinct reactivity and potential biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C26H22N4O3S |
---|---|
Molecular Weight |
470.5 g/mol |
IUPAC Name |
7-benzyl-5-(3,4-dimethylphenyl)sulfonyl-6-imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one |
InChI |
InChI=1S/C26H22N4O3S/c1-17-11-12-20(14-18(17)2)34(32,33)22-15-21-25(28-23-10-6-7-13-29(23)26(21)31)30(24(22)27)16-19-8-4-3-5-9-19/h3-15,27H,16H2,1-2H3 |
InChI Key |
OFZMIGLZUIYBMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=CC3=C(N=C4C=CC=CN4C3=O)N(C2=N)CC5=CC=CC=C5)C |
Origin of Product |
United States |
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